The compound's molecular formula is , and its molecular weight is approximately 251.08 g/mol. It is classified as an organic compound, specifically a heterocyclic aromatic compound due to the presence of nitrogen in its ring structure. The IUPAC name for this compound is 1-(6-bromoquinolin-3-yl)ethanone, and it can be represented with various structural notations, including InChI and SMILES formats, which facilitate its identification in chemical databases.
The synthesis of 1-(6-Bromoquinolin-3-yl)ethanone typically involves a bromination reaction of quinoline derivatives. A common method includes the bromination of 3-cinnolinyl ethanone using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform. This reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the synthesis may employ larger reactors with controlled conditions to optimize yield and purity. Monitoring techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are often utilized to confirm product formation.
The molecular structure of 1-(6-Bromoquinolin-3-yl)ethanone features a quinoline ring system substituted with a bromine atom at the 6-position and an ethanone group at the 1-position.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 251.08 g/mol |
IUPAC Name | 1-(6-bromoquinolin-3-yl)ethanone |
InChI | InChI=1S/C10H7BrN2O/c1-6(14)10-5... |
InChI Key | IEFQZHMEAIOLFT-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=NN=C2C=CC(=CC2=C1)Br |
This structural information is crucial for understanding its reactivity and potential interactions in chemical reactions.
1-(6-Bromoquinolin-3-yl)ethanone undergoes several types of chemical reactions:
These reactions highlight the compound's versatility as a precursor in organic synthesis.
The mechanism of action for 1-(6-Bromoquinolin-3-yl)ethanone involves its interaction with various biological targets. The bromine atom can participate in electrophilic reactions, while the ethanone group can engage in nucleophilic interactions. These properties make it useful in biochemical studies, particularly in examining enzyme inhibition and protein interactions .
The physical properties of 1-(6-Bromoquinolin-3-yl)ethanone include:
Chemical properties involve its reactivity under various conditions, which can be influenced by the presence of the bromine atom and the carbonyl group in the ethanone structure.
1-(6-Bromoquinolin-3-yl)ethanone has several applications across different scientific fields:
These applications underscore the compound's significance in both academic research and industrial processes.
1-(6-Bromoquinolin-3-yl)ethanone (CAS: 1309365-98-7), a brominated quinoline derivative, has emerged as a structurally significant compound in medicinal chemistry and drug discovery. Characterized by the molecular formula C₁₁H₈BrNO and a molecular weight of 250.09 g/mol, this crystalline solid features a quinoline scaffold substituted with a bromine atom at the C6 position and an acetyl group at C3. The SMILES representation (CC(C₁=CC₂=CC(Br)=CC=C₂N=C₁)=O) underscores its planar heterocyclic architecture with distinct electronic properties conferred by the bromine atom's electron-withdrawing effects and the carbonyl's polarity [1]. Its structural attributes facilitate diverse chemical modifications, enabling the development of novel bioactive molecules targeting increasingly resistant pathogens. While the compound itself exhibits limited aqueous solubility—a characteristic challenge in quinoline chemistry—its reactivity at the acetyl group and halogen substituent provides versatile handles for synthetic elaboration into pharmacologically active derivatives [1] .
Property | Value/Description |
---|---|
CAS Registry Number | 1309365-98-7 |
Molecular Formula | C₁₁H₈BrNO |
Molecular Weight | 250.09 g/mol |
SMILES | CC(C₁=CC₂=CC(Br)=CC=C₂N=C₁)=O |
Purity Specification | >95% (Research Grade) |
Storage Conditions | Sealed, dry, room temperature |
Hazard Statements (GHS) | H302, H315, H319 (Harmful if swallowed, causes skin irritation, causes serious eye irritation) |
The systematic exploration of quinoline derivatives gained momentum in the mid-20th century, with early research focused on naturally occurring alkaloids like quinine and their synthetic analogs. 1-(6-Bromoquinolin-3-yl)ethanone entered the chemical landscape more recently, facilitated by advances in regioselective bromination and Friedländer-type condensations enabling precise functionalization of the quinoline nucleus. Its emergence correlates with the growing need for novel heterocyclic scaffolds to address antibiotic resistance and underexplored therapeutic targets [6]. Initially accessible primarily as a building block for complex molecule synthesis (as evidenced by its current classification as a "Research Use Only" chemical), its intrinsic biological potential became apparent through derivatization studies [1]. Bromination at the C6 position was strategically significant; this electron-deficient position enhances the compound's susceptibility to nucleophilic aromatic substitution (SNAr) while potentially influencing the electronic environment of the C3 acetyl group, thereby modulating its reactivity in condensation or nucleophilic addition reactions. Historically, such halogenated quinolones served primarily as synthetic intermediates, but contemporary research increasingly recognizes their direct pharmacological relevance, particularly when incorporated into hybrid molecular architectures [2] [5].
The structural significance of 1-(6-Bromoquinolin-3-yl)ethanone lies in its trifunctional capability: the bromine atom facilitates metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), the acetyl group undergoes condensations, reductions, or serves as a handle for creating heterocyclic rings (e.g., pyrazoles, imidazoles), and the quinoline nitrogen participates in coordination or hydrogen bonding [3] . This versatility enables its transformation into diverse molecular hybrids with enhanced biological profiles. For instance, its use in synthesizing 8-[(1H-benzo[d]imidazol-2-yl)methoxy]quinoline derivatives demonstrates how it anchors bioactive heterocycles, improving interactions with microbial targets. Similarly, condensation with thiohydantoins yields hybrids exhibiting potent light-activated antimicrobial effects [2] . The electron-withdrawing bromine enhances the electrophilicity of the C3 carbonyl, crucial for Knoevenagel condensations documented in the synthesis of 2-thiohydantoin-quinolone hybrids—structures showing synergistic activity against Gram-positive and Gram-negative bacteria [2]. Computational studies further support its scaffold utility, revealing favorable binding conformations when incorporated into larger pharmacophores targeting enzymes like EGFR or GSK-3 [3] [6].
Derivative Class | Key Structural Features | Primary Biological Activity | Reference |
---|---|---|---|
2-Thiohydantoin-Quinolone Hybrids | Conjugated system via Knoevenagel condensation | Photodynamic Antibacterial (Gram+/Gram-) | [2] |
2-(6-Bromoquinolin-4-yl)-1-alkoxypropan-2-ols | Ether linkage, propanol side chain | Antimycobacterial (M. tuberculosis) | [5] |
8-(Benzimidazolylmethoxy)quinolines | Ether-linked benzimidazole at C8 | Broad-spectrum Antimicrobial | |
Quinoline-Triazole Conjugates | 1,2,3-Triazole linker via click chemistry | Antifungal & Antitubercular | [7] |
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors | Urea/thiourea linkers to secondary heterocycles | Kinase Inhibition (Neurological/Oncological) | [3] |
The inherent bioactivity of the quinoline core, combined with strategic bromination, positions 1-(6-Bromoquinolin-3-yl)ethanone as a critical precursor for antimicrobial development. Bromine incorporation often enhances lipophilicity and membrane penetration, crucial for targeting intracellular pathogens. Its derivatives demonstrate significant potential against mycobacterial infections, exemplified by 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol analogs exhibiting potent activity against Mycobacterium tuberculosis H37Rv (MIC values 9.2–106.4 μM), comparable to pyrazinamide [5]. Furthermore, its integration into hybrid molecules like 8-[(1H-benzo[d]imidazol-2-yl)methoxy]quinoline yields compounds with dual electron-withdrawing groups (e.g., bromine) showing enhanced efficacy against bacterial (Staphylococcus albus, Proteus mirabilis) and fungal (Candida albicans) strains, attributed to improved target binding and interference with essential microbial enzymes or DNA . Notably, its derivatives also function as photo-sensitizers; upon blue light irradiation (420 nm), they generate singlet oxygen (¹O₂) with quantum yields comparable to standards like perinaphthenone, inducing oxidative damage in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa [2]. This photodynamic enhancement expands its utility against resistant strains where traditional antibiotics fail.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1